molecular formula C21H23N3O3 B2516178 N-[2-(1H-indol-3-yl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide CAS No. 2034362-75-7

N-[2-(1H-indol-3-yl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide

Cat. No.: B2516178
CAS No.: 2034362-75-7
M. Wt: 365.433
InChI Key: OVKXSOFPFQJXQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-Indol-3-yl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide is a synthetic small molecule of significant interest in early-stage pharmacological and biochemical research. This compound features a molecular architecture that combines an indole moiety, a pyridine carboxamide, and a tetrahydropyran (oxane) ether linkage. This specific structure aligns with scaffolds investigated for modulating key biological pathways. Researchers should note that the indole nucleus is a privileged structure in medicinal chemistry, present in compounds studied for their potential as kinase inhibitors , and in molecules explored for antiviral activity, particularly against respiratory syncytial virus (RSV) . Furthermore, the pyridine-4-carboxamide (isonicotinamide) core is a well-known pharmacophore . The integration of these features makes this compound a candidate for investigation in various assay systems, including target identification, mechanism-of-action studies, and structure-activity relationship (SAR) profiling. Its potential mechanisms and specific targets require empirical determination by researchers. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c25-21(23-10-6-16-14-24-19-4-2-1-3-18(16)19)15-5-9-22-20(13-15)27-17-7-11-26-12-8-17/h1-5,9,13-14,17,24H,6-8,10-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKXSOFPFQJXQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=CC(=C2)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide typically involves the coupling of tryptamine derivatives with pyridine carboxylic acids. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:

    Solvent: Dichloromethane or dimethylformamide

    Temperature: Room temperature to 40°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions with halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several pharmacologically active amides and indole derivatives. Below is a comparative analysis based on molecular features, synthesis, and reported activities:

Compound Key Structural Features Molecular Weight (g/mol) Reported Activity/Application References
N-[2-(1H-indol-3-yl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide Pyridine-4-carboxamide core, oxan-4-yloxy group, indole-ethyl side chain 339.39 Not explicitly reported; inferred from analogs
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide Flurbiprofen-derived amide with fluorine-substituted biphenyl and indole-ethyl groups ~395.45 (estimated) Anti-inflammatory potential via COX inhibition
(S)-3-(1-(2-(1H-indol-3-yl)ethyl)-2,5-dioxoimidazolidin-4-yl)-N-(2-chlorobenzyl)propanamide Imidazolidinone core, indole-ethyl, chlorobenzyl substituent 469.93 Riboflavin synthase inhibitor (docking score: -10.296)
1-cyclopentyl-N-[2-(1H-indol-3-yl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolopyridine core, cyclopentyl, methyl, and indole-ethyl groups ~406.48 (estimated) Kinase inhibition (hypothetical)

Key Observations:

Backbone Diversity: The target compound’s pyridine-4-carboxamide scaffold contrasts with the imidazolidinone (ZINC12894491) and pyrazolopyridine (CAS 1324098-61-4) cores of analogs. These differences influence binding specificity; for example, imidazolidinones are associated with protease inhibition, while pyridine carboxamides often target kinases or GPCRs . The oxan-4-yloxy group in the target compound may enhance solubility compared to hydrophobic substituents like 2-fluoro-biphenyl in ’s analog .

Biological Activity :

  • The flurbiprofen-tryptamine hybrid () leverages a biphenyl-fluorine motif for COX inhibition, a mechanism absent in the target compound but illustrative of how substituents dictate target engagement .
  • ZINC12894491 () demonstrates strong riboflavin synthase inhibition in silico, highlighting the role of chlorobenzyl groups in enhancing binding affinity .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves amide coupling between pyridine-4-carboxylic acid derivatives and 2-(1H-indol-3-yl)ethylamine, a strategy mirrored in ’s synthesis of flurbiprofen-tryptamine hybrids .

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide is a synthetic compound notable for its complex structure, which integrates an indole moiety, a pyridine ring, and an oxane group. This unique combination contributes to its diverse biological activities, making it an area of interest in medicinal chemistry.

Chemical Structure and Properties

The compound's structure allows for significant interactions with biological targets due to the presence of aromatic systems that can engage in π-π stacking and hydrogen bonding. These interactions are crucial for its biological activity, particularly in modulating receptor functions.

Structural Feature Description
Indole MoietyKnown for serotonin receptor modulation
Pyridine RingInvolved in various enzyme interactions
Oxane GroupEnhances solubility and bioavailability

Biological Activities

Research indicates that this compound exhibits several potential therapeutic effects:

  • Anti-inflammatory Properties : The compound has shown efficacy in reducing inflammation markers in various models, suggesting its potential use in inflammatory diseases.
  • Anti-cancer Activity : Studies have reported that this compound can inhibit the proliferation of cancer cells. For instance, it demonstrated significant cytotoxicity against human cancer cell lines (IC50 values in the low micromolar range) .
  • Neuroprotective Effects : Its ability to interact with serotonin receptors positions it as a candidate for treating mood disorders and neurodegenerative diseases .

The biological effects of this compound are primarily attributed to its interaction with specific receptors and enzymes:

  • Serotonin Receptors : The indole structure is known to modulate serotonin pathways, which are critical in mood regulation and anxiety disorders.
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer progression, thereby exerting anti-cancer effects .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • A study published in Medicinal Chemistry found that derivatives of this compound had a significant impact on inhibiting tumor growth in vitro, with one derivative showing an IC50 value of 1.9 µg/mL against HCT-116 cells .
  • Another research article highlighted the compound's neuroprotective properties, demonstrating its ability to prevent neuronal cell death induced by oxidative stress .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound Name Structural Features Notable Activities
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamideIndole moiety, oxane groupAnti-inflammatory properties
6-Methoxyindole derivativesIndole structureAnticancer activity
Pyridinyl indolesPyridine ringNeuroprotective effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.